1,4-Difluoro-2,3-dimethylbenzene
Overview
Description
1,4-Difluoro-2,3-dimethylbenzene is an organic compound with the molecular formula C8H8F2. It is a derivative of benzene, where two fluorine atoms and two methyl groups are substituted at the 1,4 and 2,3 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Difluoro-2,3-dimethylbenzene can be synthesized through several methods. One common approach involves the fluorination of 2,3-dimethylbenzene (o-xylene) using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a catalyst like silver fluoride (AgF) or cesium fluoride (CsF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 1,4-difluoro-2,3-dimethylcyclohexane using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Products include 1,4-dimethoxy-2,3-dimethylbenzene when using methoxide as the nucleophile.
Oxidation: Products include 1,4-difluoro-2,3-dimethylbenzoic acid.
Reduction: Products include 1,4-difluoro-2,3-dimethylcyclohexane.
Scientific Research Applications
1,4-Difluoro-2,3-dimethylbenzene is utilized in various scientific research fields:
Mechanism of Action
The mechanism by which 1,4-difluoro-2,3-dimethylbenzene exerts its effects depends on the specific application. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to certain molecular targets, such as enzymes or receptors. This is due to the strong electronegativity of fluorine, which can influence the electronic distribution within the molecule and improve its interaction with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Difluorobenzene: Lacks the methyl groups, making it less sterically hindered and more reactive in certain substitution reactions.
2,3-Dimethylbenzene (o-Xylene): Lacks the fluorine atoms, making it less electronegative and less reactive in nucleophilic aromatic substitution reactions.
1,4-Difluoro-2,5-dimethylbenzene: Similar structure but with methyl groups at different positions, leading to different steric and electronic properties.
Uniqueness
1,4-Difluoro-2,3-dimethylbenzene is unique due to the specific positioning of its fluorine and methyl groups, which confer distinct steric and electronic properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Properties
IUPAC Name |
1,4-difluoro-2,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAQTSZVOILIGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342420 | |
Record name | 1,4-Difluoro-2,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-90-9 | |
Record name | 1,4-Difluoro-2,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Difluoro-2,3-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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